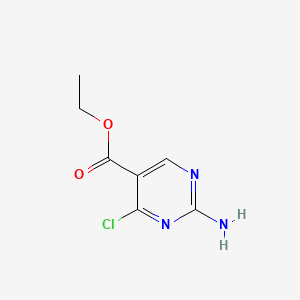
H-beta,beta-Dimethyl-L-cys(pmebzl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
H-beta,beta-Dimethyl-L-cys(pmebzl)-OH, also known as DM-Cys-OH, is a synthetic peptide that has been studied for its potential applications in various scientific fields. This peptide has been synthesized using solid-phase peptide synthesis, which involves the stepwise addition of protected amino acids to a growing peptide chain. DM-Cys-OH has been found to have promising properties that make it a potential candidate for use in scientific research.
Scientific Research Applications
Microscopic Investigation of Hydration Properties
Research into the hydration properties of cyclodextrins (CDs) and their substituted forms reveals that modifications like methoxy substitution impact the water dynamics within these molecules' cavities and surrounding hydration layers. Molecular dynamics simulations of beta-cyclodextrin (BCD) and its methyl-substituted derivatives indicate that such substitutions slow down the translational and rotational motions of water molecules, with the degree of confinement increasing alongside the substitution of OH groups. This study underscores the microscopic interplay between water molecules and substituted CDs, highlighting the potential for using these derivatives in various scientific applications where water molecule behavior is a crucial factor (Jana & Bandyopadhyay, 2009).
Inclusion Ability and Stability of Cyclodextrins
The inclusion ability of cyclodextrins (CDs), including their ability to form inclusion complexes with other molecules, is significantly affected by the ring size, asymmetry, and methylation. A theoretical study demonstrated that methylation enhances the inclusion ability and stability of CDs with various molecules, indicating the potential of methylated CDs in drug delivery and molecular encapsulation applications (Aree, 2013).
Role of Aryl Hydrocarbon Receptor in Polycyclic Aromatic Hydrocarbon Metabolism
The expression and metabolism of polycyclic aromatic hydrocarbons (PAHs) in human cells have been characterized, highlighting the role of the aryl hydrocarbon receptor in modulating enzyme expression involved in PAH metabolism. This research could inform future studies on the environmental and health impacts of PAHs, including those related to cyclodextrin derivatives (Larsen et al., 1998).
Electrically Conducting Properties of Polythiazoles
The synthesis and characterization of poly(thiazole-2,5-diyl) and its derivatives have revealed their potential as semiconducting materials with applications in electronic devices. These findings may guide the development of new materials for electronics and photonics, leveraging the unique properties of cyclodextrin derivatives (Maruyama et al., 1995).
Hydroxyl Radical Generation from Ambient Particles
Studies on the generation of hydroxyl radicals from ambient particulate matter indicate the involvement of environmentally persistent free radicals (EPFRs) in generating significant levels of hydroxyl radicals. This research has implications for understanding the environmental and health impacts of air pollution, including the roles of cyclodextrin derivatives in mitigating these effects (Gehling et al., 2014).
properties
IUPAC Name |
(2R)-2-amino-3-methyl-3-[(4-methylphenyl)methylsulfanyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-9-4-6-10(7-5-9)8-17-13(2,3)11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGXZBVIVDNKTB-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)

![1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile](/img/structure/B581145.png)





